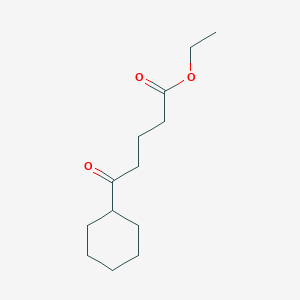

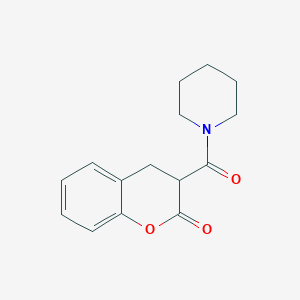

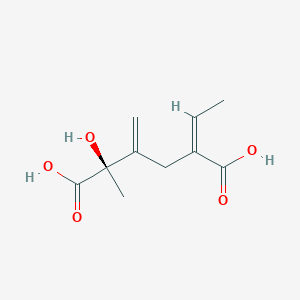

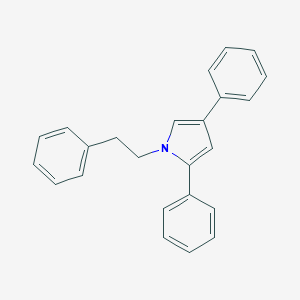

Ethyl 5-cyclohexyl-5-oxovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

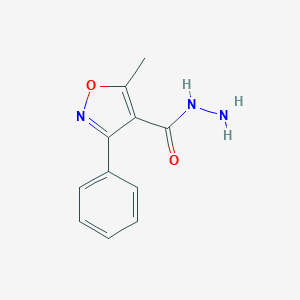

Ethyl 5-cyclohexyl-5-oxovalerate is not directly mentioned in the provided papers. However, the papers discuss compounds that are structurally related or share similar synthetic pathways. The first paper describes the reaction products of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline, leading to a 1,4-adduct and a cyclocondensation compound . The second paper discusses the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a compound obtained through Michael-Aldol condensation, which features a cyclohexanone ring in a chair conformation . These studies provide insights into the types of reactions and structural configurations that may be relevant to Ethyl 5-cyclohexyl-5-oxovalerate.

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-cyclohexyl-5-oxovalerate involves multi-step reactions. In the first paper, the reaction between ethyl(ethoxymethylene)cyanoacetate and an amino-oxazoline derivative leads to complex products, including a cyclocondensation compound . This suggests that the synthesis of Ethyl 5-cyclohexyl-5-oxovalerate might also involve cyclocondensation or similar steps. The second paper describes a Michael-Aldol condensation to produce a cyclohexanone derivative . This type of reaction could potentially be applied in the synthesis of Ethyl 5-cyclohexyl-5-oxovalerate, considering the cyclohexanone structure as a core component.

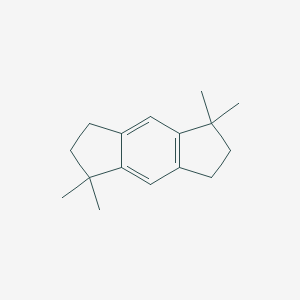

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-cyclohexyl-5-oxovalerate is characterized by the presence of a cyclohexanone ring. In the second paper, the cyclohexanone ring is described as having a chair conformation, which is a common and stable configuration for six-membered rings . The substituents on the cyclohexanone ring, such as hydroxy, ethoxycarbonyl, and phenyl groups, are arranged in specific configurations that may influence the overall properties of the molecule. These structural details are crucial for understanding the molecular geometry and potential reactivity of Ethyl 5-cyclohexyl-5-oxovalerate.

Chemical Reactions Analysis

The chemical reactions involving compounds related to Ethyl 5-cyclohexyl-5-oxovalerate are complex and can lead to various products. The first paper provides evidence of regioselectivity in the reaction between ethyl(ethoxymethylene)cyanoacetate and an amino-oxazoline derivative, which could be relevant when considering the reactivity of Ethyl 5-cyclohexyl-5-oxovalerate . The formation of 1,4-adducts and cyclocondensed compounds indicates that multiple reaction pathways may be possible, depending on the starting materials and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-cyclohexyl-5-oxovalerate can be inferred from related compounds. The second paper mentions an intermolecular hydrogen bond, which could also be present in Ethyl 5-cyclohexyl-5-oxovalerate if it possesses similar functional groups . This hydrogen bonding can affect the compound's solubility, boiling point, and melting point. Additionally, the presence of weak intermolecular interactions, such as C-H...O and O-H...O bonds, can influence the compound's stability and reactivity . These properties are essential for understanding the behavior of Ethyl 5-cyclohexyl-5-oxovalerate in various environments and applications.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Catalysis

Alkene and Alkyne Oxidative Cleavage : Research on biphasic systems for the oxidative cleavage of alkenes and alkynes by RuO4 showcased cyclohexane as an effective and economic replacement for environmentally unfriendly solvents. This study highlights the potential use of structurally related cyclohexane compounds in environmentally acceptable solvents for chemical synthesis (Griffith & Kwong, 2003).

Ring-Closing Metathesis : The diastereoselective synthesis of a functionalized cyclohexene skeleton indicates the utility of ring-closing metathesis and Grignard reactions in producing complex organic molecules. This method utilizes readily available L-serine, offering a significant advantage over traditional methods (Cong & Yao, 2006).

Synthesis of Functionalized Cyclohexane Compounds : The synthesis of highly functionalized cyclohexane derivatives showcases the application of these compounds as reactive intermediates in organic and heterocyclic compound synthesis, demonstrating the versatility of cyclohexane frameworks in chemical synthesis (Fadeyi & Okoro, 2008).

Material Science and Polymer Chemistry

Copolymerization of Ethylene with Cyclohexene : A study demonstrated the incorporation of cyclohexene into the polymer chain in ethylene/cyclohexene copolymerization using nonbridged half-titanocenes. The research emphasizes the significant effect of the substituent in the cyclopentadienyl fragment on cyclohexene incorporation, highlighting the potential of cyclohexene derivatives in creating novel polymer materials (Wang, Fujiki, & Nomura, 2005).

Asymmetric Alternating Copolymerization : The catalytic activity of dimeric zinc complexes in the asymmetric alternating copolymerization of cyclohexene oxide and CO2 presents an innovative approach to polymer synthesis, showcasing the application of cyclohexene derivatives in developing polymers with potential environmental benefits (Nakano, Nozaki, & Hiyama, 2003).

Eigenschaften

IUPAC Name |

ethyl 5-cyclohexyl-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h11H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWVCHISJOCZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645647 |

Source

|

| Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyclohexyl-5-oxovalerate | |

CAS RN |

16076-61-2 |

Source

|

| Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)